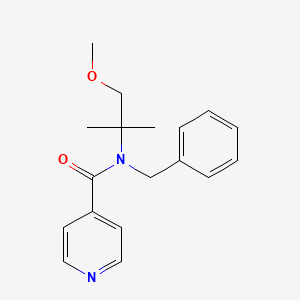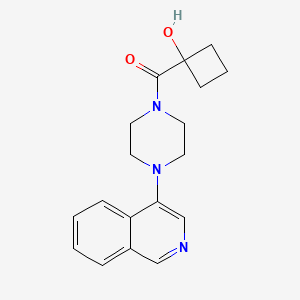![molecular formula C14H16BrN5 B7678996 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B7678996.png)
3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has been found to exhibit unique biochemical and physiological effects.
作用机制
3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine acts as a competitive antagonist at the dopamine D3 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in dopamine signaling, which is implicated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is implicated in several neurological and psychiatric disorders. This compound has also been found to decrease the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment. Additionally, this compound has been found to improve cognitive function in animal models of schizophrenia.
实验室实验的优点和局限性
One of the major advantages of 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine is its selectivity towards the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine. One direction is to investigate its potential therapeutic applications in the treatment of addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent and selective antagonists of the dopamine D3 receptor. Additionally, the development of more soluble forms of this compound could improve its usefulness in lab experiments.
合成方法
The synthesis of 3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-5-methylpyridine-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate product, which is further reacted with 2,3-dichloropyridazine to yield this compound.
科学研究应用
3-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective antagonistic activity towards the dopamine D3 receptor. This receptor is implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has been shown to have potential therapeutic applications in the treatment of these disorders.
属性
IUPAC Name |
3-[4-(3-bromo-5-methylpyridin-2-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5/c1-11-9-12(15)14(16-10-11)20-7-5-19(6-8-20)13-3-2-4-17-18-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRFIXQHFRDGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCN(CC2)C3=NN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)

![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
![N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678945.png)

![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)

![[4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678985.png)
![1-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7678986.png)

![1-[[2-(Difluoromethoxy)-6-fluorophenyl]methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7678997.png)
![3-[(3-Chlorophenyl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679007.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2,3-dihydroxybenzamide](/img/structure/B7679015.png)
